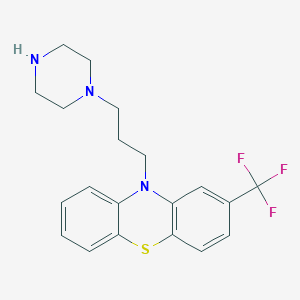

10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine

Overview

Description

10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine, also known as this compound, is a useful research compound. Its molecular formula is C20H22F3N3S and its molecular weight is 393.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 644575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine is a synthetic derivative of phenothiazine, a class of compounds known for their diverse pharmacological activities. This compound has gained attention due to its potential applications in treating various neurological and psychiatric disorders, particularly as an antipsychotic agent. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : CHFNS

- Molar Mass : 461.7 g/mol

- CAS Number : 2804-16-2

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a dopamine receptor antagonist, similar to other phenothiazine derivatives. The compound's trifluoromethyl group enhances its lipophilicity and may influence its binding affinity to various receptors.

Antipsychotic Effects

Research indicates that phenothiazine derivatives can modulate dopaminergic activity in the brain, which is crucial for their antipsychotic effects. For instance, studies have shown that compounds like chlorpromazine and fluphenazine exert their therapeutic effects by blocking D2 dopamine receptors in the mesolimbic pathway, reducing symptoms of schizophrenia and other psychoses .

Cholinesterase Inhibition

Recent studies have explored the cholinergic system's role in cognitive function, particularly concerning Alzheimer's disease. Certain phenothiazine derivatives have been identified as potential cholinesterase inhibitors, which could provide therapeutic benefits without significant interactions with neurotransmitter receptors . This characteristic is particularly relevant for this compound, suggesting it may offer a dual mechanism of action.

Study 1: Dopaminergic Modulation

A study investigated the effects of various phenothiazine derivatives on dopamine release in the caudate nucleus using rabbit brain slices. It was found that certain metabolites facilitated dopamine release, indicating that structural modifications can significantly impact pharmacological activity .

Study 2: Cholinesterase Inhibition

Research focused on synthetic derivatives of phenothiazine demonstrated their potential as cholinesterase inhibitors. The study highlighted that specific structural features could lead to high potency against butyrylcholinesterase while minimizing neurotransmitter receptor interactions, making these compounds suitable candidates for Alzheimer's treatment .

Study 3: Toxicity and Safety Profile

A comparative study assessed the toxicity profiles of different phenothiazines, including this compound. The findings indicated that while the compound exhibited some neurotoxic effects at elevated doses, its therapeutic window remains favorable compared to older agents like thioridazine .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1. Antipsychotic Activity

- Phenothiazines are well-known for their antipsychotic properties. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for treating schizophrenia and other psychotic disorders. Studies have indicated that modifications in the phenothiazine structure can lead to improved receptor binding profiles, particularly at dopamine D2 receptors, which are pivotal in the management of psychosis .

2. Antidepressant Effects

- Research has suggested that derivatives of phenothiazine can exhibit antidepressant effects. The piperazine moiety is known to interact with serotonin receptors, potentially leading to mood-enhancing effects. This dual action on dopamine and serotonin systems makes compounds like 10-(3-piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine valuable in developing new antidepressants .

3. Neuroprotective Properties

- Recent studies have explored the neuroprotective effects of phenothiazine derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier and its antioxidant properties may contribute to its protective effects on neuronal cells .

Research Findings and Case Studies

Synthesis and Development

The synthesis of this compound involves several steps that typically include:

- Formation of the Phenothiazine Core : This is achieved through cyclization reactions involving sulfur-containing compounds.

- Introduction of the Piperazine Side Chain : This step often utilizes nucleophilic substitution reactions to attach the piperazine moiety.

- Trifluoromethylation : The introduction of the trifluoromethyl group is crucial for enhancing the compound's pharmacological properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 10-(3-Piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of 2-trifluoromethylphenothiazine with a piperazine-containing propyl chloride derivative. Critical steps include:

- Alkylation : Use of sodium amide (NaNH₂) as a base to deprotonate the phenothiazine nitrogen, facilitating nucleophilic substitution with 3-chloropropylpiperazine .

- Purification : Column chromatography or recrystallization to isolate the product, with yields influenced by solvent polarity (e.g., ethanol vs. dichloromethane) and temperature control during exothermic reactions .

- Key Data :

| Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| NaNH₂ in THF | 0–5 | 65–75 | ≥95 |

| K₂CO₃ in DMF | 25–30 | 50–60 | 90 |

Q. How is the crystal structure of this compound characterized, and what are the implications of its conformational features on molecular interactions?

- Methodological Answer : X-ray crystallography reveals a triclinic crystal system (space group P1) with distinct conformational flexibility:

- Structural Parameters (from analogous phenothiazine derivatives):

| Parameter | Value |

|---|---|

| a | 8.19 Å |

| b | 8.24 Å |

| c | 12.81 Å |

| α, β, γ | 81.6°, 81.4°, 66.6° |

- The piperazine ring adopts a chair conformation, while the phenothiazine core shows slight puckering, influencing dopamine receptor binding via steric and electronic effects .

Advanced Research Questions

Q. How do structural modifications at the piperazine or phenothiazine moieties affect the compound's pharmacological activity, and what SAR studies support these findings?

- Methodological Answer : Structure-activity relationship (SAR) studies highlight:

- Piperazine Modifications :

- N-Methylation: Reduces metabolic degradation but decreases solubility (log P increases by 0.5 units) .

- Prolonged Alkyl Chains: Enhances blood-brain barrier permeability but may reduce receptor affinity (e.g., EC₅₀ shifts from 121 nM to >1 µM) .

- Phenothiazine Modifications :

- Trifluoromethyl Group: Enhances electron-withdrawing effects, stabilizing receptor-ligand interactions (ΔG = −3.2 kcal/mol via docking studies) .

- Key SAR Data :

| Modification | Dopamine D₂ IC₅₀ (nM) | Solubility (mg/mL) |

|---|---|---|

| Parent Compound | 15.3 | 0.12 |

| N-Demethylated Piperazine | 8.7 | 0.45 |

| 2-Chloro Substituent | 22.1 | 0.08 |

Q. What analytical methods are recommended for identifying and quantifying degradation products or impurities in this compound?

- Methodological Answer :

- HPLC-MS/MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to resolve impurities like N-oxide derivatives (e.g., fluphenazine S-oxide at Rₜ = 6.2 min) .

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, followed by LC-UV quantification of degradation products (e.g., 5-oxo and 5,5-dioxo derivatives) .

- Validation Parameters :

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (R²) | ≥0.999 |

| LOD/LOQ | 0.01 µg/mL / 0.03 µg/mL |

| Recovery (%) | 98–102 |

Q. Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported pKa values and solubility data for this compound under varying experimental conditions?

- Methodological Answer : Contradictions arise from:

- pH-Dependent Solubility : The compound’s pKa (~9.4 in water) shifts in non-aqueous solvents (e.g., pKa = 5.6 in acetonitrile), affecting solubility measurements. Use potentiometric titrations with a glass electrode in standardized buffers for consistency .

- Temperature Effects : Solubility increases by 20% at 37°C vs. 25°C. Always report temperature and agitation method (e.g., USP Apparatus 2 at 50 rpm) .

Q. Experimental Design Considerations

Q. What factorial design approaches are optimal for optimizing the synthesis and formulation of this compound?

- Methodological Answer : A 2³ factorial design evaluating:

- Factors : Reaction temperature (25°C vs. 50°C), base (NaNH₂ vs. K₂CO₃), and solvent (THF vs. DMF).

- Responses : Yield, impurity profile, and particle size (for formulations).

- Analysis : Response surface methodology (RSM) to identify interactions (e.g., high temperature + NaNH₂ increases yield but decreases purity) .

Properties

IUPAC Name |

10-(3-piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3S/c21-20(22,23)15-6-7-19-17(14-15)26(16-4-1-2-5-18(16)27-19)11-3-10-25-12-8-24-9-13-25/h1-2,4-7,14,24H,3,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYRFBRPGFAPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327304 | |

| Record name | NSC644575 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2804-16-2 | |

| Record name | N-Desmethyl trifluoperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002804162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC644575 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYL TRIFLUOPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEX2XQ7T4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.